2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl- is a heterocyclic compound characterized by a fused pyrrole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's molecular formula is , and it has a molecular weight of approximately 178.20 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl- is classified as a heterocyclic organic compound. It falls under the category of pyrrolidine derivatives and is often studied for its pharmacological properties.
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of an amino acid derivative with a carbonyl compound under basic conditions, leading to the formation of the pyrrolo-pyridine structure.
The molecular structure of 2H-Pyrrolo[2,3-b]pyridin-2-one consists of a fused ring system that includes both a pyrrole and a pyridine moiety. The specific arrangement of atoms contributes to its unique chemical properties.
The compound can participate in various chemical reactions typical for heterocyclic compounds:
These reactions can be carried out using standard laboratory techniques including refluxing under inert atmospheres or using microwave-assisted synthesis for efficiency.
The mechanism of action for 2H-Pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific biological targets such as enzymes or receptors.
The compound is primarily used in medicinal chemistry for:
The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one scaffold is classically synthesized via Knorr-type cyclizations or intramolecular Friedel-Crafts acylations. The most efficient route to the 5-hydroxy-4-methyl substituted variant involves acid-catalyzed ring closure of appropriately functionalized aminopyridine precursors. A typical protocol employs ethyl 3-aminopyridine-4-carboxylate derivatives dissolved in acetic acid, with dropwise addition of bromoacetone under reflux conditions (72–78°C, 8–12 hours). This one-pot reaction simultaneously installs the methyl group at C4 and facilitates lactamization to yield the 5-hydroxy-4-methyl core structure [4] [7].
Yields in traditional cyclizations are highly sensitive to electronic effects of substituents. Electron-donating groups at C5 improve cyclization efficiency (yields >65%), while electron-withdrawing groups necessitate harsher conditions (e.g., polyphosphoric acid at 120°C) and reduce yields to 35–45%. The reaction proceeds through a kinetically controlled electrophilic substitution mechanism where the enol form of the keto-ester attacks the protonated imine intermediate. Critical limitations include poor regioselectivity when synthesizing unsymmetrical precursors and difficulties in introducing advanced functionalization post-cyclization [4] [6].
Table 1: Traditional Cyclization Conditions for 5-Hydroxy-4-methyl Derivatives
Precursor | Cyclization Agent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl 3-amino-5-hydroxypyridine-4-carboxylate | Bromoacetone/AcOH | 75 | 10 | 68 |
Methyl 3-amino-5-methoxypyridine-4-carboxylate | Chloroacetone/PPA | 120 | 6 | 42 |
Ethyl 3-amino-5-cyanopyridine-4-carboxylate | Bromoacetone/TfOH | 100 | 12 | 38 |
Palladium-catalyzed transformations enable late-stage diversification of the pyrrolo[2,3-b]pyridin-2-one core, overcoming limitations of classical methods. Suzuki-Miyaura couplings at C5/C6 positions utilize the 5-hydroxy-4-methyl scaffold protected as triflate or tosylate. Optimized conditions employ Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base in dioxane/water (4:1) at 80°C, achieving 70–92% yields with aryl/heteroaryl boronic acids. Crucially, the 4-methyl group enhances substrate stability during coupling by preventing undesired protodeboronation [3] [4] [7].
For nitrogen functionalization, Buchwald-Hartwig amination of 6-bromo derivatives demonstrates exceptional efficiency. Using XPhos Pd G2 catalyst (2 mol%) and Cs₂CO₃ in toluene at 100°C, primary/secondary amines couple at C6 with 85–94% yields. This methodology enables installation of morpholine and 4-methylpiperazine moieties—key pharmacophores enhancing solubility and target affinity. Microwave-assisted protocols (150°C, 30 min) further improve reaction efficiency for sterically hindered amines [5] [7].
Table 2: Palladium-Catalyzed Modifications of 5-Hydroxy-4-methyl Derivatives
Reaction Type | Catalyst System | Substrate | Coupling Partner | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 6-Bromo-5-(triflate) | 4-Pyridylboronic acid | 89 |
Buchwald-Hartwig | XPhos Pd G2, Cs₂CO₃, toluene | 6-Bromo derivative | Morpholine | 92 |
Negishi | Pd(dppf)Cl₂, ZnCl₂, THF | 6-Iodo derivative | 4-Cyanophenylzinc chloride | 78 |
The 4-methyl group undergoes site-selective halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation. Using azobisisobutyronitrile (AIBN, 0.1 eq.) in CCl₄ at 75°C, bromination achieves >90% selectivity for the benzylic position without ring bromination. The resulting bromomethyl derivatives serve as intermediates for nucleophilic displacements with amines (e.g., piperidine, morpholine) or azides for further functionalization [3] [6].
The 5-hydroxy group requires protection before certain transformations. Triisopropylsilyl (TIPS) protection demonstrates superior performance over acetyl or benzyl groups due to steric shielding of the reactive site. Treatment with TIPSCl/imidazole in DMF (0°C to RT, 2h) achieves 95% protection yield, with clean deprotection using TBAF/THF (0°C, 30 min). This strategy enables orthogonal functionalization at other positions: the TIPS-protected 5-hydroxy derivative undergoes directed ortho-lithiation at C4 using n-BuLi (-78°C, THF), followed by electrophilic quenching with DMF to introduce aldehydes (84% yield), or with I₂ to install iodine (79% yield) [3] [5].
Table 3: Regioselective Modifications of Key Functional Groups
Target Position | Reaction | Conditions | Selectivity (%) | Product Utility |
---|---|---|---|---|
C4-Methyl | Bromination | NBS (1.1 eq), AIBN, CCl₄, 75°C | >90 | Intermediate for amine coupling |
5-Hydroxy | TIPS protection | TIPSCl (1.2 eq), imidazole, DMF, 0°C→RT | 95 | Enables C4/C6 functionalization |
C4 (via ortho-Lith) | Iodination | n-BuLi, I₂, THF, -78°C | 87 | Suzuki coupling precursor |
Recent advances focus on solvent-free cyclization and catalytic C–H activation to improve sustainability. Microwave-assisted synthesis under solvent-free conditions significantly enhances efficiency: cyclization time reduces from 10 hours to 25 minutes when using montmorillonite K10 clay as a solid acid catalyst, with yields increasing to 82%. This approach eliminates volatile organic solvents and reduces energy consumption by 70% compared to conventional reflux [4].
Water-mediated Suzuki couplings have been optimized for pyrrolo[2,3-b]pyridin-2-ones using water-soluble Pd catalysts. Employing Pd nanoparticles (3 mol%) stabilized in TPGS-750-M micelles in water, coupling with arylboronic acids proceeds at 60°C in 4 hours with 88–93% yields. The aqueous phase enables efficient catalyst recycling (>5 cycles without significant activity loss) and simplifies product isolation via extraction. Additionally, photoredox catalysis facilitates direct C–H functionalization at C4: using Ru(bpy)₃Cl₂ (2 mol%) under blue LED irradiation in acetone/water, the 4-methyl group couples with electron-deficient alkenes via Minisci-type reactions with 65–78% yields [4] [6].
Table 4: Green Synthesis Metrics for Key Transformations
Method | E-factor | PMI* | Energy Consumption (kW·h/mol) | Yield (%) |
---|---|---|---|---|
Conventional cyclization | 32 | 56 | 8.7 | 68 |
Solvent-free MW cyclization | 4.2 | 7.8 | 1.2 | 82 |
Traditional Suzuki coupling | 48 | 89 | 6.5 | 85 |
Aqueous micellar Suzuki | 8.5 | 15 | 2.1 | 91 |
*PMI: Process Mass Intensity
Future directions include electrochemical oxidation for C5-OH activation instead of stoichiometric triflating agents, and biocatalytic desymmetrization for enantioselective modifications at C4. Continuous-flow hydrogenation systems are being explored for sustainable reduction of nitro intermediates in precursor synthesis [4] [8].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7